Home > Products > Screening Compounds P127816 > 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt -

2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt

Catalog Number: EVT-10895647
CAS Number:
Molecular Formula: C11H13N5Na4O9P2
Molecular Weight: 513.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, also known as MRS 2179, is a purine nucleotide analogue that serves as a selective antagonist of the P2Y1 receptor. This compound has garnered attention due to its significant role in various biological processes and potential therapeutic applications, particularly in cardiovascular and neurological contexts. The molecular formula for this compound is C11H17N5O9P2C_{11}H_{17}N_{5}O_{9}P_{2} and it has a CAS number of 101204-49-3 .

Source

MRS 2179 is synthesized from natural nucleotides and can be derived through various chemical processes involving modifications to adenosine derivatives. It is commercially available from multiple suppliers and is widely used in scientific research to explore purinergic signaling pathways .

Classification

This compound falls under the category of purinergic receptor antagonists, specifically targeting the P2Y1 receptor. It is classified as a nucleotide and is recognized for its ability to modulate cellular responses mediated by purinergic signaling, which involves adenosine triphosphate and related compounds .

Synthesis Analysis

Methods

The synthesis of 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt typically involves several steps:

  1. Starting Material: The synthesis begins with adenosine or its derivatives.
  2. Methylation: The N6 position of the adenine base is selectively methylated using methylating agents such as dimethyl sulfate.
  3. Phosphorylation: The ribose sugar undergoes phosphorylation at the 3' and 5' positions to form the bisphosphate structure.
  4. Salt Formation: Finally, the tetrasodium salt form is achieved by neutralizing the bisphosphate with sodium hydroxide or sodium carbonate.

Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Structure

The molecular structure of 2'-deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt consists of:

  • A deoxyribose sugar backbone
  • An adenine base with a methyl group at the N6 position
  • Two phosphate groups attached at the 3' and 5' positions

The three-dimensional conformation of this compound allows it to selectively bind to P2Y1 receptors, influencing their activity in biological systems.

Data

  • Molecular Formula: C11H17N5O9P2C_{11}H_{17}N_{5}O_{9}P_{2}
  • Molecular Weight: Approximately 399.23 g/mol
  • CAS Number: 101204-49-3 .
Chemical Reactions Analysis

Reactions

MRS 2179 primarily acts as a competitive antagonist at P2Y1 receptors, inhibiting the action of adenosine diphosphate. Its mechanism involves blocking receptor activation by preventing ligand binding, which can lead to various physiological effects such as reduced platelet aggregation and altered calcium signaling in cells.

Technical details about its interaction with specific receptors include:

  • Inhibition Constant (K B): Approximately 100 nM for P2Y1 receptors.
  • Selectivity: Exhibits lower affinity for other purinergic receptors (e.g., P2X1, P2X3) with IC50 values indicating weaker interactions .
Mechanism of Action

Process

The mechanism of action for MRS 2179 involves its competitive inhibition at the P2Y1 receptor site. When adenosine diphosphate binds to this receptor, it typically initiates a cascade of intracellular signaling events leading to platelet activation and aggregation. MRS 2179 competes with adenosine diphosphate for binding, thus preventing these downstream effects.

Data from studies indicate that MRS 2179 can significantly reduce calcium influx in cells stimulated by adenosine diphosphate, thereby mitigating cellular responses associated with thrombosis and inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to its ionic nature (tetrasodium salt form).
  • Stability: Generally stable under recommended storage conditions but should be protected from moisture.

Chemical Properties

Relevant analyses suggest that MRS 2179 maintains its integrity under physiological conditions, making it suitable for in vitro studies .

Applications

Scientific Uses

MRS 2179 is utilized extensively in research settings for:

  • Investigating Purinergic Signaling: It serves as a tool for studying the role of P2Y1 receptors in various physiological processes.
  • Cardiovascular Research: Its ability to inhibit platelet aggregation makes it valuable in studies related to thrombosis and cardiovascular diseases.
  • Neuroscience Studies: Research into neuroprotective effects during ischemic events has highlighted its potential in mitigating neuronal injury through modulation of calcium signaling pathways .
Introduction to Purinergic Signaling and P2Y Receptor Pharmacology

Purinergic signaling represents a fundamental mechanism of extracellular communication mediated by nucleotides and nucleosides. This system operates through two primary receptor families: ligand-gated ionotropic P2X receptors and G protein-coupled metabotropic P2Y receptors. The P2Y receptor family comprises eight subtypes in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), each exhibiting distinct ligand specificity, G protein coupling, and physiological functions. P2Y receptors feature characteristic structural elements including an extracellular amino terminus, intracellular carboxyl terminus with protein kinase binding motifs, and seven transmembrane domains (TM1-TM7) forming the ligand binding pocket. Key transmembrane regions (TM3, TM6, TM7) demonstrate high sequence conservation across subtypes and are critical for nucleotide recognition and receptor activation. These receptors predominantly activate phospholipase C via Gq/11 coupling (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11) or inhibit adenylyl cyclase via Gi/o coupling (P2Y12, P2Y13, P2Y14), thereby modulating intracellular calcium mobilization and cyclic adenosine monophosphate levels [8] [9].

The P2Y1 receptor subtype exhibits preferential activation by adenosine diphosphate and couples exclusively to Gq/11 proteins. Activation triggers phospholipase C-mediated inositol trisphosphate production, resulting in intracellular calcium mobilization from endoplasmic reticulum stores. This receptor plays critical regulatory roles in multiple physiological systems including platelet aggregation, neuronal signaling, vascular endothelial function, and smooth muscle contraction. The distinct signaling profile and tissue distribution of the P2Y1 receptor make it an attractive pharmacological target for modulating purinergic pathways in various pathological conditions [5] [8] [9].

Table 1: Human P2Y Receptor Subtypes and Their Characteristics

Receptor SubtypePrimary Endogenous AgonistG-Protein CouplingMajor Physiological Roles
P2Y1Adenosine diphosphateGq/11Platelet activation, neuronal signaling, vasoregulation
P2Y2Adenosine triphosphate, Uridine triphosphateGq/11Epithelial ion transport, mucociliary clearance
P2Y4Uridine triphosphateGq/11Intestinal ion transport
P2Y6Uridine diphosphateGq/11Immune cell activation, microglial function
P2Y11Adenosine triphosphateGq/11, GsImmune regulation, adipocyte function
P2Y12Adenosine diphosphateGi/oPlatelet aggregation, microglial function
P2Y13Adenosine diphosphateGi/oHematopoietic regulation, neuronal function
P2Y14Uridine diphosphate glucoseGi/oImmune cell chemotaxis, neuroinflammation

Evolution of P2Y Receptor Antagonists in Neuromodulation Research

The development of selective P2Y receptor antagonists has progressed significantly from initial non-selective agents to highly specific molecular tools. Early antagonists like suramin and pyridoxal phosphate-6-azo(benzene-2,4-disulfonic acid) exhibited broad-spectrum activity across multiple P2 receptor subtypes, limiting their utility for mechanistic studies. These compounds demonstrated significant activity at P2X receptors in addition to multiple P2Y subtypes, creating interpretative challenges in physiological experiments. Their lack of selectivity particularly complicated the pharmacological dissection of P2Y1-mediated effects in native tissues and cell systems where multiple purinergic receptors coexist [6] [8].

The discovery of 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt (designated MRS 2179) represented a breakthrough in P2Y1 receptor pharmacology. This rationally designed nucleotide analogue emerged from systematic structure-activity relationship studies focusing on modifications of the adenine base, ribose moiety, and phosphate chain of endogenous adenosine diphosphate. Introduction of a 2'-deoxyribose sugar and N6-methyl substitution on the adenine ring significantly enhanced P2Y1 receptor affinity while reducing activity at other P2 receptor subtypes. Biochemical characterization established MRS 2179 as a competitive antagonist with high binding affinity for the P2Y1 receptor (equilibrium dissociation constant = 100 nanomolar) [10] [6].

MRS 2179 demonstrates exceptional selectivity for P2Y1 receptors versus other purinergic receptors. Functional assays revealed minimal activity at P2X1 (half-maximal inhibitory concentration = 1.15 micromolar), P2X3 (half-maximal inhibitory concentration = 12.9 micromolar), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors at concentrations up to 100 micromolar. This pharmacological profile established MRS 2179 as an indispensable tool compound for selectively inhibiting P2Y1 receptor signaling in complex biological systems. Subsequent crystallographic studies of P2Y receptors confirmed that MRS 2179 binds within the orthosteric ligand pocket, interacting with key residues including arginine in transmembrane domain 6 that is conserved across ADP-sensitive P2Y receptors [10] [6] [8].

Table 2: Pharmacological Profile of 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt (MRS 2179)

ParameterValueExperimental System
P2Y1 Receptor Binding Affinity100 nanomolar (equilibrium dissociation constant)Radioligand binding in transfected cells
P2Y1 Functional AntagonismCompetitive inhibitionCalcium mobilization assays
Selectivity vs. P2X1Half-maximal inhibitory concentration = 1.15 micromolarRecombinant receptor assays
Selectivity vs. P2X3Half-maximal inhibitory concentration = 12.9 micromolarRecombinant receptor assays
Selectivity vs. P2Y2, P2Y4, P2Y6>100-fold selectiveMultiple functional assays
Effect on EctonucleotidasesInhibits adenosine triphosphate gamma sulfur-induced upregulation of nucleoside triphosphate diphosphohydrolase 1Human retinal pigment epithelial cells

Rationale for Targeting P2Y1 Receptors in Physiological Systems

The P2Y1 receptor serves critical functions across multiple physiological systems, establishing its importance as a therapeutic target. In the vascular system, endothelial P2Y1 receptors contribute to the regulation of nitric oxide production and vascular tone. Research demonstrates that shear stress-induced activation of endothelial nitric oxide synthase requires functional autophagy and subsequent adenosine triphosphate release, which activates P2Y1 receptors. This signaling cascade triggers protein kinase C delta-mediated phosphorylation of endothelial nitric oxide synthase at serine residue 1177, enhancing nitric oxide generation. Inhibition of P2Y1 receptors with 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt completely abrogates this mechanotransduction pathway, establishing the receptor's essential role in maintaining endothelial function [1] [4].

In the gastrointestinal system, P2Y1 receptors mediate inhibitory neuromuscular transmission essential for normal motility. Studies in human jejunum and ileum demonstrate that electrical field stimulation evokes inhibitory junction potentials and mechanical relaxation through combined nitrergic and purinergic mechanisms. Pharmacological blockade with 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt eliminates the purinergic component of this response, confirming P2Y1 receptor involvement. Similar mechanisms operate in colonic tissues, where P2Y1 receptors coordinate smooth muscle relaxation. This receptor therefore represents a key regulator of intestinal motility patterns and its dysfunction may contribute to dysmotility disorders [3].

Within the immune system, P2Y1 receptors participate in T lymphocyte activation through autocrine signaling pathways. T cell receptor stimulation triggers adenosine triphosphate release, which undergoes ectoenzymatic conversion to adenosine diphosphate. This adenosine diphosphate activates P2Y1 receptors on CD4+ T cells, amplifying mitochondrial calcium uptake, cytosolic calcium signaling, and interleukin-2 messenger ribonucleic acid transcription. 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt inhibition reduces T cell activation markers, demonstrating functional significance. The receptor's expression increases following T cell stimulation, suggesting particular importance in adaptive immune responses [7].

In the nervous system, P2Y1 receptors regulate neurogenesis and neural progenitor proliferation. Embryonic neural progenitors express functional P2Y1 receptors that modulate intracellular calcium dynamics and promote cell proliferation. Pharmacological antagonism or genetic deletion of P2Y1 receptors reduces neural progenitor expansion and accelerates differentiation into neuronal and glial lineages. This receptor therefore influences developmental neurogenesis and may contribute to neural stem cell maintenance in adult neurogenic niches [9].

The multifaceted roles of P2Y1 receptors across these physiological systems highlight the significance of 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt as a pharmacological tool for mechanistic investigation. Its selective antagonism enables precise dissection of P2Y1-mediated functions in isolated systems and complex physiological networks, providing insights with therapeutic implications for vascular disorders, gastrointestinal dysmotility, immune dysregulation, and neurological conditions [1] [3] [4].

Properties

Product Name

2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt

IUPAC Name

tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

Molecular Formula

C11H13N5Na4O9P2

Molecular Weight

513.16 g/mol

InChI

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1

InChI Key

XLPQPYQWGFCKEY-ZKRIHRHSSA-J

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.